Product packaging for Octadeca-9,12,15-trien-6-ynoic acid(Cat. No.:)

Octadeca-9,12,15-trien-6-ynoic acid

Cat. No.: B1200457
M. Wt: 274.4 g/mol
InChI Key: UXMMIMGEKFYPFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Acetylenic Fatty Acids in Biological Systems

Acetylenic fatty acids, also known as ethynoic acids, are a class of fatty acids characterized by the presence of at least one triple bond. gerli.com While not as common as their olefinic (containing double bonds) counterparts, they are found in a variety of organisms, including plants, fungi, marine algae, and sponges. gerli.comnih.gov In plants, they are particularly abundant in the order Santalales, which includes the families Santalaceae and Olacaceae. gerli.com

The biosynthesis of acetylenic fatty acids is believed to be derived from common fatty acids through the action of specialized enzymes. nih.gov For instance, the crepenynate (B1232503) pathway is a known route for the formation of some acetylenic fatty acids. nih.gov These compounds can be further modified to produce a wide array of polyacetylenic metabolites. nih.gov The presence of the triple bond imparts a linear geometry to that portion of the hydrocarbon chain, which can influence the physical properties and biological functions of lipids containing these fatty acids. Research has shown that acetylenic fatty acids can exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects. ebi.ac.ukoup.com

Historical Context of the Discovery and Initial Academic Characterization of Octadeca-9,12,15-trien-6-ynoic acid

This compound was first isolated from the moss Dicranum scoparium. ebi.ac.uknih.gov Its discovery was part of broader investigations into the chemical constituents of bryophytes, which are known to produce a variety of unique lipids. researchgate.net The initial characterization of this compound involved the use of spectroscopic techniques, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, to elucidate its structure. researchgate.net These methods confirmed the presence of an 18-carbon chain with three double bonds at positions 9, 12, and 15, and a triple bond at position 6. nih.govresearchgate.net

Subsequent studies have identified this acetylenic fatty acid in other moss species as well, including Rhodobryum ontariense, where it was found to be a major fatty acid component. researchgate.net Research on the moss Ceratodon purpureus has provided insights into its biosynthesis, demonstrating that it can be synthesized from α-linolenic acid. nih.gov The compound is often found esterified in triglycerides within the moss cells, where it is thought to function as a reserve lipid. nih.gov

Systematic and Trivial Nomenclature of this compound

The systematic name for this fatty acid, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is (9Z,12Z,15Z)-octadeca-9,12,15-trien-6-ynoic acid. nih.gov This name precisely describes the molecule's structure: an 18-carbon ("octadeca") carboxylic acid with three ("trien") double bonds at carbons 9, 12, and 15, and one ("ynoic") triple bond at carbon 6. The "(Z,Z,Z)" prefix indicates that the stereochemistry of all three double bonds is cis.

In addition to its systematic name, the compound is also known by the trivial name Dicranin (B14649158). nih.gov This name is derived from Dicranum, the genus of moss from which it was first isolated. nih.gov

Nomenclature Type Name
Systematic (IUPAC)(9Z,12Z,15Z)-octadeca-9,12,15-trien-6-ynoic acid
TrivialDicranin

Significance of Highly Unsaturated Fatty Acids in Research

Highly unsaturated fatty acids (HUFAs), a group that includes polyunsaturated fatty acids (PUFAs), are of considerable interest in scientific research due to their diverse and vital roles in biology and human health. researchgate.netresearchgate.net These fatty acids are critical components of cell membranes, influencing their fluidity, flexibility, and the function of membrane-bound proteins. nih.gov

In the realm of human health, HUFAs, particularly omega-3 and omega-6 fatty acids, are known to be precursors for a variety of signaling molecules, such as eicosanoids, which are involved in inflammation and immune responses. nih.gov Their consumption has been linked to a reduced risk of cardiovascular disease and other inflammatory conditions. researchgate.netcambridge.org The unique structures of HUFAs, including those with acetylenic bonds like this compound, make them subjects of research for potential novel therapeutic applications. ebi.ac.uk The study of their biosynthesis in various organisms also provides insights into the evolution of metabolic pathways. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H26O2 B1200457 Octadeca-9,12,15-trien-6-ynoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H26O2

Molecular Weight

274.4 g/mol

IUPAC Name

octadeca-9,12,15-trien-6-ynoic acid

InChI

InChI=1S/C18H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11,14-17H2,1H3,(H,19,20)

InChI Key

UXMMIMGEKFYPFK-UHFFFAOYSA-N

SMILES

CCC=CCC=CCC=CCC#CCCCCC(=O)O

Canonical SMILES

CCC=CCC=CCC=CCC#CCCCCC(=O)O

Synonyms

9,12,15-octadecatrien-6-ynoic acid
dicranin

Origin of Product

United States

Natural Occurrence and Distribution of Octadeca 9,12,15 Trien 6 Ynoic Acid

Isolation from Bryophytes and Other Plant Species

The isolation of Octadeca-9,12,15-trien-6-ynoic acid has been predominantly reported from mosses and liverworts, where it can be a major lipid component.

Presence in Dicranum scoparium and Related Moss Genera

This compound is notably found in the moss Dicranum scoparium, from which it derives the common name "Dicranin". nih.govebi.ac.uknih.gov In this species, it is a significant constituent of the fatty acid profile. nih.gov Research has shown that this compound is also prevalent in numerous species within the moss families Dicranaceae and Ditrichaceae. researchgate.net In many of these mosses, this compound is the principal acetylenic fatty acid, often constituting more than 80 mol% of the acetylenic acids present. researchgate.net Genera such as Dicranella and Dicranum consistently feature species that contain these characteristic fatty acids. researchgate.net In contrast, another acetylenic fatty acid, 9,12-octadecadien-6-ynoic acid, is typically found in much smaller quantities, usually less than 5 mol%, in these mosses. researchgate.net

Occurrence in Ceratodon purpureus

The moss Ceratodon purpureus is another significant source of this compound. nih.govacs.org In the protonema cells of this moss, this acid, along with 9,12-octadecadien-6-ynoic acid, accumulates as a main component of the triacylglycerols, which function as reserve lipids. researchgate.netnih.gov Studies on the biosynthesis of this compound in C. purpureus have demonstrated that it can be formed through the desaturation of linolenic acid. nih.govacs.org The presence of a Δ6-acetylenase enzyme in this moss is responsible for converting a double bond into the characteristic triple bond at the 6th position. researchgate.net

Identification in Liverworts, such as Riccia fluitans

The occurrence of acetylenic fatty acids extends to the liverworts (Hepaticae). Analyses of the genus Riccia have revealed the presence of these compounds across all twelve species studied. researchgate.net A clear chemotaxonomic distinction was observed within the genus: species belonging to the subgenus Euriccia were found to have this compound as one of their most abundant fatty acid components. researchgate.net Specifically, 9,12,15-octadecatrien-6-ynoic acid was isolated from the thalli of Riccia fluitans. researchgate.net In contrast, species in the subgenus Ricciella are characterized by the predominance of 9-octadecen-6-ynoic acid. researchgate.net

Comparative Distribution Across Plant Families

The ability to synthesize acetylenic fatty acids like this compound is a notable characteristic of bryophytes when compared to higher vascular plants. researchgate.net However, the distribution of this compound is not uniform even within the mosses. While it is a defining feature of many species in the order Dicranales, particularly within the families Ditrichaceae and Dicranaceae, there are exceptions. researchgate.netresearchgate.net For instance, a study of five species from the genus Campylopus (in the Dicranaceae family) found them to be devoid of acetylenic fatty acids. researchgate.net Furthermore, some genera, including Ditrichum and Dicranoweisia, exhibit a non-homogenous distribution, meaning not all species within the genus produce these compounds. researchgate.net The traditional view of this compound as a specific chemomarker for the family Dicranaceae has been challenged by its detection in Leptodontium viticulosoides, a member of the Pottiales order. researchgate.net

Distribution of Key Acetylenic Fatty Acids in Selected Bryophyte Genera

GenusSubgroup/FamilyPredominant Acetylenic Fatty AcidReference
DicranumDicranaceaeThis compound researchgate.net
CeratodonDitrichaceaeThis compound researchgate.netnih.gov
RicciaRicciaceae (Subgenus Euriccia)This compound researchgate.net
RicciaRicciaceae (Subgenus Ricciella)9-Octadecen-6-ynoic acid researchgate.net
CampylopusDicranaceaeAbsent researchgate.net

Ecological and Chemotaxonomic Implications of this compound Presence

The distinct fatty acid profiles of bryophytes, particularly the presence of rare acetylenic fatty acids, have significant implications for taxonomy and ecology. The fatty acid composition is considered to be related to the taxonomic status of species, and specific fatty acids have been identified as potential chemotaxonomic markers at the order level for bryophytes. researchgate.net For mosses, these markers include compounds like this compound. researchgate.net

The study of these unique lipid profiles offers insights into the phylogenetic relationships within this group of plants and the evolution of their metabolic pathways. researchgate.net However, the discovery of this compound in a species outside the Dicranales order suggests that using a single fatty acid as a definitive marker may be an oversimplification. researchgate.net A more robust approach may be to consider the entire ensemble of fatty acids as a chemical signature for a more accurate taxonomic and evolutionary interpretation. researchgate.net The accumulation of this acid in the form of triglycerides in species like Ceratodon purpureus points to a role as a reserve lipid, utilized for energy and de novo fatty acid synthesis when growth conditions become favorable. nih.govacs.org

Chemotaxonomic Significance of this compound

ImplicationSupporting EvidenceReference
Taxonomic MarkerConsidered a marker for certain moss orders like Dicranales. researchgate.net
Phylogenetic InsightsUnique fatty acid profiles help elucidate evolutionary relationships among bryophytes. researchgate.net
Challenge to SpecificityDetection in Leptodontium viticulosoides (Pottiales) challenges its exclusivity to Dicranaceae. researchgate.net
Ecological RoleStored in triglycerides as an energy reserve in some mosses. nih.govacs.org

Biosynthesis and Metabolic Pathways of Octadeca 9,12,15 Trien 6 Ynoic Acid

Elucidation of Biosynthetic Precursors

The biosynthesis of Octadeca-9,12,15-trien-6-ynoic acid has been investigated through labeling studies, particularly in mosses like Ceratodon purpureus, which accumulate this acetylenic fatty acid. researchgate.netnih.gov These studies have been crucial in identifying the series of substrates that lead to its formation. The pathway leverages common polyunsaturated fatty acids as foundational molecules.

Conversion from α-Linolenic Acid and γ-Linolenic Acid

Research using [14C]-labeled precursors in protonema cells of the moss Ceratodon purpureus has established that both α-linolenic acid (ALA) and γ-linolenic acid (GLA) are precursors in the biosynthetic pathway of this compound. researchgate.net ALA, an omega-3 fatty acid, and GLA, an omega-6 fatty acid, are C18 polyunsaturated fatty acids that can enter the pathway leading to this unique acetylenic compound. wikipedia.orgnih.gov Studies demonstrated that labeled α-linolenate was efficiently converted into the final acetylenic acid. researchgate.netnih.gov The conversion process involves a series of desaturation steps, highlighting the metabolic link between common dietary fatty acids and highly specialized acetylenic lipids. researchgate.net

Involvement of Stearidonate as a Substrate

Stearidonic acid (SDA), or 6,9,12,15-octadecatetraenoic acid, is a key intermediate and direct substrate in the formation of this compound. researchgate.net Tracer experiments have shown that stearidonate can be directly converted into the final acetylenic product. researchgate.netnih.gov This conversion is a critical step where the Δ6 double bond of stearidonate is further desaturated to form the characteristic triple bond at the 6th position. researchgate.net This established stearidonate as the immediate precursor undergoing the final acetylenation step.

Table 1: Biosynthetic Precursors of this compound

Precursor MoleculeIUPAC NameRole in Biosynthesis
α-Linolenic Acid (ALA)(9Z,12Z,15Z)-Octadeca-9,12,15-trienoic acidInitial substrate, converted to intermediates like stearidonate. researchgate.netnih.gov
γ-Linolenic Acid (GLA)(6Z,9Z,12Z)-Octadeca-6,9,12-trienoic acidA precursor that can be channeled into the pathway. researchgate.net
Stearidonic Acid (SDA)(6Z,9Z,12Z,15Z)-Octadeca-6,9,12,15-tetraenoic acidDirect substrate for the final acetylenation step. researchgate.netnih.gov

Enzymatic Mechanisms of Desaturation and Acetylenation

The creation of the triple bond in this compound is not a direct insertion but a multi-step enzymatic process. The key enzyme responsible belongs to a unique class of fatty acid modifying enzymes.

Role of Δ6-Acetylenase/Desaturase Enzymes

The central enzyme in this pathway is a bifunctional Δ6-acetylenase/desaturase, identified in the moss Ceratodon purpureus. researchgate.net This enzyme exhibits dual activity. Initially, it acts as a desaturase, introducing a Δ6 cis-double bond into C18 polyenoic acids like linoleic acid and α-linolenic acid to form γ-linolenic acid and stearidonic acid, respectively. researchgate.netnih.gov Subsequently, the same enzyme acts as an acetylenase, catalyzing a second desaturation of the existing Δ6 double bond to form a Δ6-triple bond. researchgate.net This demonstrates that the formation of the triple bond is a discrete, two-step process involving a double bond intermediate. nih.gov

Specificity of Triple Bond Introduction

The specificity of the enzyme is directed at the Δ6 position of the fatty acid chain. researchgate.net The enzyme specifically converts a Δ6-cis-double bond into a triple bond. researchgate.net This reaction is distinct from other desaturase activities and is characteristic of the biosynthesis of acetylenic fatty acids in certain lower plants like mosses. researchgate.netnih.gov The major pathway for the synthesis of this compound involves the Δ15 desaturation of its di-unsaturated counterpart, 9,12-octadecadien-6-ynoic acid, indicating that the acetylenic bond can be formed prior to the final desaturation at the Δ15 position. researchgate.net

Table 2: Enzymatic Steps in the Formation of the Δ6 Triple Bond

StepSubstrateEnzymeProductDescription
1α-Linolenic AcidΔ6-DesaturaseStearidonic AcidIntroduction of a cis-double bond at the Δ6 position. researchgate.net
2Stearidonic AcidΔ6-AcetylenaseThis compoundConversion of the Δ6-cis-double bond into a triple bond. researchgate.net

Intracellular Localization of Biosynthesis

The synthesis of fatty acids is a compartmentalized process within the cell. wikipedia.org While foundational fatty acid synthesis occurs in the cytoplasm, subsequent modifications like desaturation and elongation typically take place in the endoplasmic reticulum. libretexts.org

In the case of this compound, studies in mosses have shown that this and other acetylenic fatty acids are found almost exclusively esterified in triacylglycerols (TAGs), which function as reserve lipids. researchgate.netnih.gov In Ceratodon purpureus, the triacylglycerols themselves can act as direct substrates for further desaturation, such as the Δ15 desaturation of 9,12-octadecadien-6-ynoic acid to form this compound. researchgate.net This suggests that the final steps of the biosynthesis are closely associated with the machinery of TAG synthesis and storage, likely occurring on the endoplasmic reticulum where TAGs are assembled and stored in lipid bodies. researchgate.netnih.gov The acetylenic fatty acids are notably excluded from phospholipids, indicating a targeted channeling of these specialized lipids into neutral storage fats rather than membrane structures. nih.gov

Catabolism and Turnover of this compound in Producer Organisms

In producer organisms like the moss Ceratodon purpureus, this compound is stored as a reserve lipid in the form of triacylglycerols. nih.gov Under specific growth conditions, these acetylenic fatty acids are catabolized. nih.gov The breakdown process involves the reuse of the carbon skeletons, likely through acetate, for the de novo synthesis of common fatty acids. nih.gov However, there is no evidence to suggest a direct conversion of this acetylenic fatty acid back into common polyunsaturated fatty acids. nih.gov

The simultaneous occurrence of fatty acid synthesis and catabolism is a known phenomenon in plant cells. researchgate.netnih.gov Fatty acids are synthesized in the plastids and can then be transported to the endoplasmic reticulum for incorporation into triacylglycerols or to peroxisomes for degradation via β-oxidation. researchgate.net This metabolic arrangement suggests a dynamic turnover of fatty acids, including specialized ones like this compound. The balance between synthesis, storage, and degradation is likely tightly regulated to meet the metabolic needs of the organism. nih.gov

Studies on the metabolism of structurally related fatty acids in rat hepatocytes have shown that after being incorporated into lipids, there is a subsequent decline in their levels over time, accompanied by an increase in longer-chain fatty acids. nih.gov This suggests a rapid turnover where these fatty acids are released from lipid pools and further metabolized. nih.gov While this research was not on this compound itself, it provides a potential model for its turnover in producer organisms.

In the moss Ceratodon purpureus, protonema cells accumulate triacylglycerols rich in this compound. researchgate.net Tracer studies using [14C]-labeled precursors have elucidated the biosynthetic pathways. researchgate.net These studies indicate two potential routes for its synthesis: a second desaturation of the Δ6 double bond of stearidonate, or, the major pathway, a Δ15 desaturation of 9,12-octadecadien-6-ynoic acid. researchgate.net

Comparative Biosynthesis of Related Acetylenic Fatty Acids

The biosynthesis of this compound is part of a broader family of acetylenic fatty acid biosynthetic pathways found in various plant species. These pathways often originate from common fatty acid precursors and involve specialized desaturase enzymes.

Tariric acid (octadec-6-ynoic acid) is another acetylenic fatty acid found in plants like those from the Picramnia genus. wikipedia.orgwikipedia.org Its biosynthesis is understood to start from petroselinic acid (cis-6-octadecenoic acid). wikipedia.orgwikipedia.org The conversion involves the introduction of a triple bond at the 6th position of the carbon chain.

Crepenynic acid (cis-9-octadecen-12-ynoic acid) is a well-studied acetylenic fatty acid found in the seed oils of plants like Crepis rubra and various species of the Asteraceae family. researchgate.netresearchgate.net Its biosynthesis begins with linoleic acid. A Δ12-acetylenase, an enzyme related to the FAD2 family of desaturases, catalyzes the formation of the triple bond at the 12th position. nih.gov

Stearidonic acid (6,9,12,15-octadecatetraenoic acid), while not an acetylenic fatty acid, is a key precursor in the biosynthesis of this compound. researchgate.net It is synthesized from alpha-linolenic acid by a delta-6-desaturase enzyme. wikipedia.org This tetra-unsaturated fatty acid can then be converted to this compound through the action of a bifunctional enzyme that can introduce a triple bond at the Δ6 position. researchgate.net

The table below provides a comparative overview of these related fatty acids.

Common NameIUPAC NameMolecular FormulaPrecursorKey Enzyme/Process
This compound (9Z,12Z,15Z)-octadeca-9,12,15-trien-6-ynoic acidC18H26O2Stearidonic acid or 9,12-octadecadien-6-ynoic acidΔ6-acetylenase / Δ15-desaturase
Tariric acid Octadec-6-ynoic acidC18H32O2Petroselinic acidAcetylenase
Crepenynic acid (9Z)-Octadec-9-en-12-ynoic acidC18H30O2Linoleic acidΔ12-acetylenase
Stearidonic acid (6Z,9Z,12Z,15Z)-Octadeca-6,9,12,15-tetraenoic acidC18H28O2Alpha-linolenic acidΔ6-desaturase

This comparative view highlights the diversity of enzymatic machinery that has evolved in different plant lineages to produce a range of acetylenic and other unusual fatty acids from common metabolic precursors. The study of these pathways continues to reveal the intricate and varied world of plant specialized metabolism. nih.gov

Biological Activities and Mechanistic Investigations of Octadeca 9,12,15 Trien 6 Ynoic Acid

Antimicrobial Properties

Scientific literature available through the conducted searches does not provide specific information regarding the antibacterial or antifungal properties of Octadeca-9,12,15-trien-6-ynoic acid. While related fatty acids have demonstrated antimicrobial effects, no studies were identified that specifically test this compound against bacterial strains, including Streptococcus faecalis.

Enzymatic Modulation and Biochemical Interactions

Research has primarily focused on the influence of this compound, also known as dicranin (B14649158), on the metabolic cascade of arachidonic acid, particularly in non-human platelet models. These investigations have revealed a modulatory role on key enzymes involved in eicosanoid synthesis.

While direct inhibitory data on arachidonate (B1239269) 15-lipoxygenase is not specified in the provided search results, studies on platelet metabolism indicate a significant interaction with the lipoxygenase pathway. Specifically, in platelets stimulated with arachidonic acid, this compound was found to strongly increase the synthesis of 12-hydroxy-eicosatetraenoic acid (12-HETE), a product of 12-lipoxygenase, by approximately 650% at a concentration of 10⁻⁴ M. nih.govnih.gov This profound increase suggests a significant modulation of lipoxygenase activity. The effect was also observed, though to a lesser extent, at concentrations of 10⁻⁵ M and 10⁻⁶ M. nih.gov

This compound demonstrates a notable influence on the metabolism of arachidonic acid in platelets. When preincubated with platelets, this acetylenic fatty acid alters the balance of enzymatic activity, directing the metabolic flow. nih.govnih.gov The primary hydroxylated metabolite of this compound found in platelets has been identified as a 13-hydroxy derivative. nih.govnih.gov

In contrast to its effect on the lipoxygenase pathway, this compound exhibits a weak inhibitory effect on cyclooxygenase (COX) activity. nih.govnih.gov This was determined by measuring the formation of 12-hydroxy-heptadecatrienoic acid (HHT), a marker of COX activity. At a concentration of 10⁻⁴ M, the compound only weakly inhibited this pathway. nih.govnih.gov

Data Tables

Table 1: Effect of this compound on Platelet Arachidonic Acid Metabolism

ConcentrationEffect on 12-Lipoxygenase Activity (12-HETE synthesis)Effect on Cyclooxygenase Activity (HHT synthesis)
10⁻⁴ M ~650% Increase nih.govnih.govWeak Inhibition nih.govnih.gov
10⁻⁵ M Increased (lesser extent) nih.govNot specified
10⁻⁶ M Increased (lesser extent) nih.govnih.govNot specified

Influence on Arachidonic Acid Metabolism in Non-Human Platelet Models

Enhancement of 12-Hydroxyeicosatetraenoic Acid (12-HETE) Synthesis via 12-Lipoxygenase

This compound, an acetylenic fatty acid also known as dicranin, has been shown to significantly influence the metabolic pathway of arachidonic acid in human platelets. When preincubated with platelets that are subsequently stimulated with arachidonic acid, the compound demonstrates a profound effect on the 12-lipoxygenase (12-LOX) pathway. Research has shown that at concentrations of 10⁻⁴ M, this compound leads to a dramatic increase in the synthesis of 12-hydroxyeicosatetraenoic acid (12-HETE), a product of the 12-LOX enzyme. ebi.ac.uk This enhancement was quantified to be as high as approximately 650%. ebi.ac.uk

While it strongly promotes the 12-LOX pathway, the compound only weakly inhibits the cyclooxygenase (COX) pathway at the same concentration. ebi.ac.uk This differential impact highlights a specific interaction with the lipoxygenase enzyme system. The stimulatory effect on 12-HETE production was also observed at lower concentrations (10⁻⁵ M and 10⁻⁶ M), although to a lesser degree. ebi.ac.uk This potentiation of 12-HETE synthesis suggests that this compound could be a valuable tool for investigating the biological roles of 12-HETE. ebi.ac.uk

Table 1: Effect of this compound on Arachidonic Acid Metabolism in Platelets

Concentration of CompoundEffect on 12-Lipoxygenase (12-HETE Synthesis)Effect on Cyclooxygenase (COX) Activity
10⁻⁴ M Strong increase (approx. 650%)Weak inhibition
10⁻⁵ M Moderate increaseNot specified
10⁻⁶ M Lesser increaseNot specified

Formation of Hydroxylated Metabolites and Their Biological Relevance

When human platelets are exposed to this compound, the compound itself is metabolized. Gas chromatography-mass spectrometry (GC-MS) analysis has identified the main metabolite as a 13-hydroxy derivative of the parent fatty acid. ebi.ac.uk The formation of this hydroxylated metabolite is significant, as studies suggest that the biological activity of this compound, particularly its ability to inhibit platelet aggregation induced by thrombin or arachidonic acid, is dependent on the formation of its metabolites. ebi.ac.uk

While the specific biological relevance of 13-hydroxy-octadeca-9,12,15-trien-6-ynoic acid has not been fully elucidated, the activities of hydroxylated derivatives of other C18 unsaturated fatty acids provide some context. For instance, various mono-hydroxylated derivatives of linoleic acid have demonstrated moderate in vitro cytotoxicity against several human cancer cell lines. This suggests that hydroxylation can be a critical step in imparting or modulating the biological activity of fatty acids.

Role in Physiological Processes of Producer Organisms

Function as a Reserve Lipid in Mosses

This compound is a prominent fatty acid in certain bryophytes, particularly in mosses belonging to the order Dicranales. researchgate.net In these organisms, it does not typically exist as a free fatty acid but is instead found esterified within triacylglycerols. researchgate.netnih.gov These triacylglycerols, rich in this unusual acetylenic fatty acid, function as reserve lipids. nih.gov

Studies on protonema cells of the moss Ceratodon purpureus have shown that they accumulate triacylglycerols with this compound as a main component. researchgate.net Under favorable growth conditions, these stored acetylenic acids are catabolized and their carbon skeletons can be reutilized for the de novo synthesis of other common fatty acids via acetate. nih.gov This metabolic role underscores its importance as an energy and carbon store for the moss, analogous to the function of more common fatty acids in the storage lipids of other plants. nih.gov In some species of the Dicranaceae family, this fatty acid can account for more than 80 mol% of the fatty acids in their triglycerides. researchgate.net

Precursor for Volatile Oxylipin Formation in Response to Wounding

In the moss Dicranum scoparium, this compound serves as a direct precursor for the rapid production of volatile oxylipins, particularly in response to physical injury. ebi.ac.uk Immediately following mechanical wounding of the moss tissue, this acetylenic fatty acid is transformed into volatile C5 and C6 compounds. ebi.ac.uk

This biotransformation pathway is believed to involve a highly reactive conjugated C13 allene (B1206475) intermediate. ebi.ac.uk The detection of this intermediate alongside the volatile C5 products suggests a cleavage mechanism where the parent C18 fatty acid is split to form the volatile compounds and a corresponding C13 fragment. ebi.ac.uk This process represents a defense or signaling mechanism in the moss, where the stored acetylenic fatty acid is quickly converted into volatile signaling molecules upon tissue damage.

Structure-Activity Relationship Studies of this compound and Analogues

The biological activity of this compound is intrinsically linked to its unique chemical structure, most notably the presence of the acetylenic (triple) bond at the 6-position. This feature is crucial for its interaction with enzymes like lipoxygenases. Studies on various acetylenic fatty acids have revealed specific structural requirements for their inhibitory action on these enzymes. nih.gov

Acetylenic fatty acids can act as mechanism-based inactivators, or "suicide substrates," for lipoxygenases. nih.gov In this mechanism, the enzyme initiates a reaction with the acetylenic substrate, which is then converted into a highly reactive intermediate, such as an allene hydroperoxide. nih.gov This reactive intermediate then attacks a residue at the enzyme's active site, leading to irreversible inactivation. nih.gov This mechanism explains the inhibitory effect of this compound on 15-lipoxygenase. ebi.ac.uknih.gov

Furthermore, the relationship between the parent compound and its metabolites is a key aspect of its structure-activity profile. The observation that the inhibition of platelet aggregation requires preincubation and metabolism of this compound to its 13-hydroxy derivative indicates that the parent compound may act as a prodrug. ebi.ac.uk The conversion to a hydroxylated form appears necessary for this particular biological effect. A comprehensive understanding of the structure-activity relationship would require direct comparative studies of this compound with its saturated and unsaturated analogues, which are not extensively detailed in the current literature.

Advanced Analytical Methodologies for Octadeca 9,12,15 Trien 6 Ynoic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the study of Octadeca-9,12,15-trien-6-ynoic acid, enabling its separation from intricate mixtures and subsequent quantification. The choice of technique depends on the specific analytical goal, from initial isolation to detailed structural analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Fatty Acid Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids, including this compound. researchgate.netbotanyjournals.com Due to the low volatility of fatty acids, a derivatization step is typically required, most commonly converting the carboxylic acid to its corresponding fatty acid methyl ester (FAME). nih.govresearchgate.net This process increases the analyte's volatility, making it suitable for GC analysis.

In the context of fatty acid profiling of organisms known to produce this compound, such as the moss Dicranum scoparium, GC-MS analysis of the total fatty acid extract allows for the identification and quantification of its components. researchgate.netebi.ac.uk The retention time of the derivatized this compound provides the initial identification, which is then confirmed by its mass spectrum. The mass spectrometer fragments the FAME molecule in a reproducible manner, generating a characteristic fragmentation pattern, or mass spectrum, that serves as a chemical fingerprint. researchgate.net For instance, GC-MS analysis of extracts from the moss Rhodobryum ontariense successfully identified this compound, which constituted a significant portion (42.26%) of the total fatty acids. researchgate.net

The mass spectrum provides crucial structural information. While standard electron ionization can be ambiguous for pinpointing unsaturation locations, specific derivatization of the double and triple bonds prior to GC-MS analysis or the use of chemical ionization can yield fragments that help determine their positions along the carbon chain.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Double and Triple Bond Localization

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) offers a powerful alternative for analyzing fatty acids without the need for derivatization to increase volatility. researchgate.net A key advantage of HPLC-MS, particularly when coupled with Atmospheric Pressure Chemical Ionization (APCI), is its ability to precisely locate double and triple bonds. nih.gov

One advanced method involves using an acetonitrile (B52724) mobile phase during reversed-phase HPLC. nih.govresearchgate.net In the APCI source, reactive species are formed from the acetonitrile, which then react with the double and triple bonds of the fatty acid molecule. This in-source derivatization forms adducts, such as [M + C₃H₅N]⁺• ions. nih.govresearchgate.net When these adduct ions are subjected to collisional activation in the mass spectrometer (MS/MS), they fragment at specific points along the fatty acid chain relative to the positions of the original double and triple bonds. The resulting fragments provide a clear roadmap to the locations of unsaturation, a task that is challenging for other methods. nih.gov This technique is invaluable for confirming the Δ⁹, Δ¹², and Δ¹⁵ double bond and Δ⁶ triple bond positions in this compound.

Thin-Layer Chromatography (TLC) in Isolation Processes

Thin-Layer Chromatography (TLC) is a fundamental, cost-effective, and widely used technique for the initial separation and isolation of compounds from natural extracts. researchgate.net In the context of researching this compound, TLC is often the first step in its purification from crude lipid extracts of mosses like Dicranum scoparium. ebi.ac.uk

The process involves spotting the crude extract onto a TLC plate, which is a sheet of glass, plastic, or aluminum coated with a thin layer of adsorbent material, typically silica (B1680970) gel (the stationary phase). researchgate.net The plate is then placed in a sealed chamber with a solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the components of the extract with it at different rates depending on their polarity and affinity for the stationary phase. Less polar compounds travel further up the plate.

After development, the separated compounds appear as spots, which can be visualized under UV light or by spraying with a reagent like 20% sulfuric acid and heating. researchgate.net The spot corresponding to this compound can be identified by comparing its retention factor (Rf) value to a standard, if available. The identified spot can then be scraped from the plate and the compound eluted from the silica gel with an appropriate solvent. This provides a purified sample for further, more detailed analysis by spectroscopic methods. ebi.ac.uk

Spectroscopic Methods for Structural Characterization

While chromatography separates the compound, spectroscopy provides the definitive structural details, confirming the connectivity of atoms and the nature of the functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D INADEQUATE)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the de novo structural elucidation of organic molecules, including this compound. ebi.ac.uk

¹H NMR (Proton NMR) provides information about the chemical environment of hydrogen atoms in the molecule. Key signals for this compound include the olefinic protons (of the C=C bonds) which typically appear in the 5.3-5.4 ppm region, the protons adjacent to the triple bond, and the terminal methyl group protons around 0.97 ppm. researchgate.net

¹³C NMR (Carbon-13 NMR) provides information about the carbon skeleton. The spectrum will show distinct signals for the carboxylic acid carbon (~179 ppm), the acetylenic carbons (of the C≡C bond), the olefinic carbons (of the C=C bonds), and the aliphatic carbons.

2D INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment) is an advanced 2D NMR technique that provides direct carbon-carbon correlation information. It is exceptionally useful for unambiguously establishing the entire carbon framework of a molecule. A 2D INADEQUATE experiment was used to definitively confirm the structure of dicranin (B14649158) and assign all of its ¹³C NMR signals, solidifying the placement of the triple bond at the 6-position and the double bonds at the 9, 12, and 15 positions. ebi.ac.uk

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound (Note: Exact chemical shifts can vary slightly based on solvent and experimental conditions.)

Atom Position¹H NMR Chemical Shift (ppm)¹³C NMR Chemical Shift (ppm)
1 (COOH)-~179.0
2~2.40 (t)~33.5
6 (C≡)-~91.0
7 (C≡)-~75.0
8~3.15 (t)~19.5
9 (=CH)~5.35 (m)~128.5
10 (=CH)~5.35 (m)~130.0
11~2.81 (t)~25.6
12 (=CH)~5.35 (m)~127.0
13 (=CH)~5.35 (m)~132.0
14~2.81 (t)~25.6
15 (=CH)~5.35 (m)~128.0
16 (=CH)~5.35 (m)~131.0
17~2.05 (q)~20.5
18 (CH₃)~0.97 (t)~14.3

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net For this compound, the IR spectrum displays several characteristic absorption bands that confirm its key structural features. ebi.ac.uk

The most prominent features in the IR spectrum are:

A very broad absorption in the range of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group.

A strong, sharp absorption band around 1710 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid. libretexts.org

A weak but sharp absorption band in the 2100-2260 cm⁻¹ region, which is indicative of the C≡C (alkyne) triple bond stretch. libretexts.orgdummies.com The weakness of this peak is due to the low polarity of the internal triple bond.

Absorptions around 3010 cm⁻¹ due to =C-H stretching of the alkene groups and C=C stretching absorptions around 1640-1660 cm⁻¹. researchgate.netdummies.com

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

Functional GroupVibrational ModeCharacteristic Absorption Range (cm⁻¹)
Carboxylic Acid (O-H)Stretch2500 - 3300 (very broad)
Carboxylic Acid (C=O)Stretch~1710 (strong, sharp)
Alkene (=C-H)Stretch~3010 (medium)
Alkene (C=C)Stretch~1640 (variable)
Alkyne (C≡C)Stretch2100 - 2260 (weak, sharp)
Alkane (C-H)Stretch2850 - 2960 (strong)

Isotopic Labeling Techniques in Biosynthesis Studies

Isotopic labeling is a powerful methodology for elucidating the biosynthetic pathways of natural products, including unique fatty acids like this compound. This technique involves supplying a living system with a precursor molecule enriched with a stable or radioactive isotope (e.g., ¹³C, ¹⁴C, ²H). By tracking the incorporation of this label into downstream metabolites, researchers can map the sequence of enzymatic reactions and identify metabolic intermediates.

The biosynthesis of this compound is of particular interest due to its unusual acetylenic (triple) bond. Studies on similar acetylenic fatty acids in mosses and other plants provide a framework for understanding its formation. The pathway is believed to originate from common fatty acid precursors, which undergo a series of desaturation and acetylenation steps.

Research on the moss Ceratodon purpureus has been instrumental in clarifying the biosynthesis of acetylenic acids. nih.gov In these studies, protonemata cultures were fed with various ¹⁴C-labeled precursors. researchgate.net The findings indicate that the triple bond at the Δ6 position is formed from a pre-existing double bond. Specifically, α-linolenic acid (all-cis-9,12,15-octadecatrienoic acid) is first desaturated at the Δ6 position to form stearidonic acid (6,9,12,15-octadecatetraenoic acid). This intermediate is then converted by a Δ6-acetylenase into this compound. nih.govresearchgate.net This demonstrates that the acetylenase enzyme can act on a C18 polyunsaturated fatty acid containing a Δ6 double bond. researchgate.net

The general principle of using stable isotopes, such as ¹³C, coupled with compound-specific isotope analysis (CSIA), has been widely applied to study the synthesis of various polyunsaturated fatty acids (PUFAs) in organisms like microalgae. nih.govmdpi.com In these experiments, a ¹³C-labeled substrate, such as ¹³C-bicarbonate in the growth medium, is introduced. nih.gov The incorporation of ¹³C is then monitored over time in a range of fatty acids using techniques like gas chromatography coupled to isotope ratio mass spectrometry (GC-c-IRMS). nih.govmdpi.com This allows for the precise measurement of isotopic enrichment in the precursor and product molecules, confirming the metabolic sequence. mdpi.comnih.gov For example, a higher isotopic enrichment in a suspected precursor followed by a gradual increase in the enrichment of the product provides strong evidence for the proposed pathway. nih.gov

While direct isotopic labeling studies on this compound are not extensively documented in publicly available research, the established pathways for similar molecules in mosses allow for a hypothetical labeling scheme to be proposed. Such an experiment would be crucial for confirming the precise biosynthetic route in organisms known to produce this specific compound.

Table 6.3-1: Proposed Isotopic Labeling Scheme for this compound Biosynthesis

This table outlines the key steps in the proposed biosynthetic pathway of this compound, indicating the labeled substrate, the enzymatic action, and the resulting labeled product that would be traced in an isotopic labeling experiment.

StepLabeled Substrate (Precursor)EnzymeLabeled Product (Intermediate/Final)
1[¹³C]-Oleic acidΔ12-desaturase[¹³C]-Linoleic acid
2[¹³C]-Linoleic acidΔ15-desaturase (or ω3-desaturase)[¹³C]-α-Linolenic acid
3[¹³C]-α-Linolenic acidΔ6-desaturase[¹³C]-Stearidonic acid
4[¹³C]-Stearidonic acidΔ6-acetylenase[¹³C]-Octadeca-9,12,15-trien-6-ynoic acid

Future Research Directions and Potential Applications in Academic Contexts

Investigation of Novel Biological Functions and Molecular Targets

Initial research has established that Octadeca-9,12,15-trien-6-ynoic acid possesses antibacterial properties and can modulate the activity of enzymes in the arachidonic acid cascade. nih.govebi.ac.uk Specifically, it has been shown to be an inhibitor of arachidonate (B1239269) 15-lipoxygenase (15-LOX). nih.govebi.ac.uk In studies with platelets, it weakly inhibited cyclooxygenase activity while dramatically increasing the 12-lipoxygenase (12-LOX) pathway, leading to a significant (650%) rise in 12-hydroxy-eicosatetraenoic acid (12-HETE) production. ebi.ac.uk

Future research should aim to:

Elucidate the precise mechanism of its antibacterial action. While its activity against bacteria like Streptococcus faecalis is noted, the molecular target within the bacterial cell remains unknown. ebi.ac.uk

Screen for activity against a broader range of enzymes. Its known effects on lipoxygenases suggest it could interact with other enzymes involved in lipid metabolism and signaling, such as other lipoxygenase isoforms, fatty acid desaturases, or fatty acid synthases. nih.gov

Investigate its role in inflammatory and immune responses. Given its potent modulation of eicosanoid production, this fatty acid could have significant, yet uncharacterized, effects on inflammatory processes in various cell types and tissues.

Genetic and Enzymatic Engineering for Enhanced Production in Model Systems

The biosynthesis of this compound in mosses provides a blueprint for its potential production in engineered organisms. nih.gov Studies in the moss Ceratodon purpureus indicate the pathway proceeds from α-linolenic acid. nih.gov The key step is the conversion of a Δ6 double bond into a triple bond. nih.govresearchgate.net Research has shown that a Δ6-acetylenase from the moss Ceratodon purpureus is a bifunctional enzyme capable of first introducing a Δ6 cis-double bond and subsequently converting it into a triple bond. researchgate.net

This knowledge opens the door for heterologous production. While the production of this specific fatty acid has not yet been achieved in a model system, the successful expression of other fatty acid acetylenases in transgenic soybeans to produce different acetylenic acids serves as a vital proof-of-concept. nih.govnih.gov

Future research efforts should focus on:

Isolation and characterization of the specific genes (desaturases and acetylenases) from high-producing moss species like Dicranum scoparium or Rhodobryum ontariense. researchgate.net

Heterologous expression of these genes in well-established model systems such as the yeast Saccharomyces cerevisiae or the plant Arabidopsis thaliana.

Metabolic engineering of these host organisms to optimize precursor supply and maximize the yield of the target acetylenic fatty acid, a strategy successfully employed for other modified fatty acids. nih.govrsc.org

Table 1: Proposed Biosynthetic Pathway of this compound in Mosses

PrecursorIntermediateProductKey Enzyme ClassReference(s)
α-Linolenic acid (18:3n-3)Stearidonic acid (18:4n-3)This compoundΔ6-Desaturase / Δ6-Acetylenase researchgate.net, nih.gov

Exploration of this compound’s Role in Non-Traditional Biological Systems (e.g., Marine Organisms)

The known distribution of this compound is currently limited to bryophytes (mosses and liverworts). researchgate.netresearchgate.net These non-vascular plants represent a significant area of study for unique lipid structures. However, the vast chemical diversity of other environments, particularly marine ecosystems, remains largely unexplored for this specific compound.

Marine sponges, for instance, are a prolific source of a wide array of other, structurally distinct acetylenic fatty acids. nih.govresearchgate.netifremer.frscielo.br These compounds often possess potent biological activities. nih.gov Similarly, marine algae have complex fatty acid profiles, but the presence of this particular C6-ynoic acid has not been documented. researchgate.netvliz.befao.org

Therefore, a significant future research direction is the systematic exploration for this compound and its biosynthetic relatives in:

Marine Sponges: Screening sponge species, especially those known to produce other polyacetylenes, for its presence. researchgate.netacs.org

Marine Algae and Cyanobacteria: Analyzing the lipid profiles of diverse marine micro- and macroalgae.

Other Marine Invertebrates: Investigating organisms like tunicates and corals that are known for producing unusual lipids.

Discovering this fatty acid or its biosynthetic genes in marine life would have profound implications for understanding the distribution and ecological roles of acetylenic lipids.

Development of this compound and its Derivatives as Biochemical Tools and Research Reagents

The specific biological activities of this compound make it a valuable molecule for use as a biochemical probe to investigate cellular pathways. Its ability to selectively modulate different branches of the arachidonic acid cascade presents a tool for dissecting the roles of these pathways in cell physiology and disease. ebi.ac.uk

Future work could focus on chemical synthesis to create derivatives that enhance its utility as a research reagent. Potential developments include:

Fluorescently-Tagged Analogs: Synthesizing versions with a fluorescent tag would allow for real-time visualization of its uptake, subcellular localization, and interaction with cellular components.

Affinity-Based Probes: Attaching a biotin (B1667282) tag or a photo-affinity label would enable pull-down experiments to identify its direct binding partners and molecular targets within the cell, potentially uncovering novel mechanisms of action beyond its known effect on lipoxygenases.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs with systematic modifications to the acyl chain length, or the position and number of double and triple bonds, would help to map the structural requirements for its biological activity.

Evolutionary Significance of Acetylenic Fatty Acids in Plant Metabolism

The presence of acetylenic fatty acids in phylogenetically distant plant groups suggests a complex evolutionary history. While this compound is characteristic of "lower" plants like mosses, different acetylenic fatty acids are found in some "higher" plant families like the Apiaceae and Asteraceae. nih.govresearchgate.net

Research has shown that the genes responsible for producing these compounds, the fatty acid acetylenases, are divergent forms of the common Δ12-oleic acid desaturase. nih.gov Furthermore, the expression of these acetylenase genes can be induced by fungal elicitors, strongly suggesting a role in plant defense mechanisms. nih.gov The resulting acetylenic compounds and their derivatives often have antifungal or insecticidal properties. nih.gov

Future research in this area should investigate:

The evolutionary origin of Δ6-acetylenases found in mosses and their relationship to the Δ12-acetylenases found in angiosperms.

The distribution of acetylenase genes across a wider range of plant and algal lineages to map the evolutionary history of this metabolic trait.

The ecological role of this compound in mosses, specifically testing its function as a defense compound against pathogens and herbivores.

The idea that this fatty acid is a simple chemotaxonomic marker for a single moss family has been challenged, as it appears in multiple families, suggesting its evolutionary story is one of gain, loss, or convergent evolution tied to ecological pressures. researchgate.net

Q & A

Advanced Research Question

  • Software : Use ADMET Predictor or SwissADME to estimate cytochrome P450 interactions and half-life.
  • Parameters : Input logP (3.1), hydrogen bond donors (1), and topological polar surface area (37.3 Ų) from PubChem data .
  • Validation : Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes) .

How should researchers design experiments to differentiate between autoxidation and enzymatic oxidation of this compound?

Q. Experimental Design

  • Control Groups : Incubate the compound with/without antioxidants (e.g., BHT) and enzyme inhibitors (e.g., NDGA for lipoxygenases) .
  • Product Analysis : Use LC-MS/MS to identify oxidation products (e.g., hydroperoxides) and compare profiles between conditions .
  • Kinetic Studies : Monitor O₂ consumption via Clark electrode to distinguish rate constants for autoxidation vs. enzyme-catalyzed reactions .

What criteria should guide the selection of cell lines for studying this compound’s bioactivity?

Q. Methodological Considerations

  • Receptor Expression : Prioritize lines with endogenous GPR120 (e.g., HEK293-GPR120 transfected cells) or CD36 (e.g., THP-1 macrophages) .
  • Lipid Uptake Efficiency : Use fluorescence-labeled analogs (e.g., BODIPY-FA) to quantify cellular uptake kinetics .
  • Metabolic Competence : Select lines with active β-oxidation pathways (e.g., HepG2 hepatocytes) to assess metabolite generation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.